molecular formula C13H18O2 B11897789 2-Ethyl-2,5-dimethylchroman-6-ol

2-Ethyl-2,5-dimethylchroman-6-ol

Cat. No.: B11897789
M. Wt: 206.28 g/mol
InChI Key: HWTWYRWTQQFQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2,5-dimethylchroman-6-ol is a chemical compound featuring a chroman scaffold, a structure of high interest in medicinal and organic chemistry research. Chroman derivatives are frequently investigated for their diverse biological activities and are common structural motifs in various natural products and pharmaceuticals . As a chroman-6-ol, this compound possesses a hydroxy group at the 6-position, which may be crucial for molecular interactions or further synthetic modification. Researchers may explore its potential as a key intermediate in synthetic pathways or study its intrinsic properties for applications in drug discovery and development. The specific alkyl substitutions (2-ethyl and 2,5-dimethyl) on the core structure are likely to influence its steric and electronic characteristics, which can be critical for its behavior in biological systems or chemical reactions. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-ethyl-2,5-dimethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C13H18O2/c1-4-13(3)8-7-10-9(2)11(14)5-6-12(10)15-13/h5-6,14H,4,7-8H2,1-3H3

InChI Key

HWTWYRWTQQFQEH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=C(O1)C=CC(=C2C)O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Biology Approaches

Advanced Synthetic Strategies for Chroman Ring Systems

The synthesis of the chroman core is a topic of extensive research, leading to the development of several sophisticated strategies. These methods aim for efficiency, selectivity, and the ability to introduce a variety of functional groups.

Base-catalyzed reactions represent a classical yet effective approach to chroman synthesis. One common method involves the condensation of a substituted phenol (B47542) with an appropriate α,β-unsaturated aldehyde or ketone, followed by an intramolecular oxa-Michael addition. For the synthesis of 2-Ethyl-2,5-dimethylchroman-6-ol, a potential starting material would be 2,5-dimethylhydroquinone (B1143364).

A plausible synthetic route could involve the reaction of 2,5-dimethylhydroquinone with an α,β-unsaturated aldehyde in the presence of a base. The initial step would be a Michael addition of the phenolic hydroxyl group to the electrophilic double bond of the aldehyde, followed by cyclization to form the chroman ring. A series of substituted chroman-4-ones has been synthesized using a one-step procedure involving a base-mediated aldol (B89426) condensation followed by an intramolecular oxa-Michael addition, often facilitated by microwave irradiation. acs.org While this method yields chroman-4-ones, subsequent reduction of the ketone and the introduction of the second C2-substituent would be necessary.

Another approach involves the Claisen condensation, which has been effectively used for the synthesis of 2-(2-phenylethyl)chromones. nih.gov This method typically involves the reaction of a 2'-hydroxyacetophenone (B8834) with an ester in the presence of a strong base like sodium hydride. nih.gov Adapting this for 2-Ethyl-2,5-dimethylchroman-6-ol would require a suitably substituted 2'-hydroxyacetophenone derivative.

Reaction Type Key Reagents Advantages Potential for 2-Ethyl-2,5-dimethylchroman-6-ol
Oxa-Michael AdditionSubstituted phenol, α,β-unsaturated aldehyde/ketone, Base (e.g., DIPA)One-pot synthesis, often high yieldsApplicable starting from 2,5-dimethylhydroquinone and a suitable unsaturated carbonyl compound.
Claisen Condensation2'-hydroxyacetophenone, Ester, Strong Base (e.g., NaH)Forms C-C bonds effectively, good for chromone (B188151) synthesisCould be adapted to form a chromanone precursor, requiring further modification.

Cascade radical cyclization reactions have emerged as powerful tools for constructing complex cyclic systems in a single step. These reactions often proceed under mild conditions and exhibit high levels of regio- and stereoselectivity. For the synthesis of chroman derivatives, a common strategy involves the cyclization of an acyl radical generated from a 2-(allyloxy)arylaldehyde. rsc.orgrsc.org

This process typically involves the intramolecular addition of the acyl radical onto the alkene, followed by a coupling reaction. rsc.orgrsc.org Various functionalities, including phosphonate, azide, and hydroxyl groups, have been successfully incorporated into the chroman-4-one scaffold using this methodology. rsc.orgrsc.org A visible-light-promoted version of this reaction allows for the synthesis of 3-substituted chroman-4-ones through the tandem radical addition/cyclization of alkenyl aldehydes with activated bromides. acs.orgnih.govacs.org

A metal-free approach for the synthesis of carbamoylated chroman-4-ones has also been developed, proceeding via a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids. nih.gov These chroman-4-one products could serve as versatile intermediates for the synthesis of 2-Ethyl-2,5-dimethylchroman-6-ol through reduction and Grignard addition or other alkylation methods at the C2 position.

Initiation Radical Precursor Key Features Resulting Structure
Chemical (e.g., K₂S₂O₈, Ag salt)2-(allyloxy)arylaldehydeForms acyl radical, intramolecular cyclizationFunctionalized Chroman-4-ones
Visible Light (Photoredox Catalysis)2-(allyloxy)arylaldehyde and α-bromo esterMild conditions, good functional group tolerance3-Alkyl-substituted Chroman-4-ones
Metal-Free (e.g., (NH₄)₂S₂O₈)2-(allyloxy)benzaldehyde and carboxylic acidAvoids transition metal contaminationCMe₂CF₃-containing Chroman-4-ones

The development of metal-free synthetic methods is a significant goal in modern organic chemistry to avoid residual metal contamination in the final products, which is particularly important for pharmaceutical applications. Several metal-free approaches to chroman synthesis have been reported. For instance, the synthesis of CMe₂CF₃-containing chroman-4-ones was achieved via a (NH₄)₂S₂O₈-mediated decarboxylative trifluoroalkylation of alkenes under metal-free conditions. rsc.org

Electrochemical synthesis offers a green and sustainable alternative to traditional methods, often avoiding the need for stoichiometric reagents and catalysts. An electrochemically induced, metal-free synthesis of 2-substituted chroman-4-ones has been developed, relying on the direct reduction of N-hydroxyphthalimide (NHPI) esters as alkyl radical precursors. nih.govresearchgate.net This method provides a straightforward route to a variety of chroman-4-ones with potential biological activity. nih.gov

The synthesis of enantiomerically pure chromans is of great interest, as the biological activity of chiral molecules often resides in a single enantiomer. A bioinspired total synthesis of (+)-α-tocopherol, which features a chiral chroman core, utilized a late-stage organocatalytic halo-cycloetherification reaction to construct the 2,2-disubstituted chroman scaffold stereoselectively. acs.org

Asymmetric transfer hydrogenation of flavanones using a ruthenium catalyst can produce chiral flavanols with excellent enantiomeric and diastereomeric ratios. organic-chemistry.org This methodology could potentially be adapted for the stereoselective reduction of a prochiral chromanone precursor to introduce chirality at the C2 and C4 positions. Furthermore, cooperative asymmetric catalysis with hydrogen chloride and chiral dual-hydrogen-bond donors has enabled highly enantioselective Prins cyclization of alkenyl aldehydes to form chromans. organic-chemistry.org

Method Catalyst/Reagent Key Feature Stereochemical Outcome
Organocatalytic Halo-cycloetherificationOrganocatalystStereoselective formation of 2,2-disubstituted chromanEnantioselective
Asymmetric Transfer HydrogenationRu-catalystReduction of prochiral ketoneDiastereo- and Enantioselective
Asymmetric Prins CyclizationChiral Dual-Hydrogen-Bond Donors/HClCyclization of alkenyl aldehydesEnantioselective

Systematic Functionalization of the Chroman Scaffold

Once the core chroman structure is assembled, further modifications can be made to introduce or alter substituents at various positions. For 2-Ethyl-2,5-dimethylchroman-6-ol, the phenolic hydroxyl group at C6 is a key site for functionalization.

The phenolic hydroxyl group at the C6 position of the chroman ring is a versatile handle for introducing a variety of substituents. Standard etherification or esterification reactions can be employed to modify this group.

Alkylation and Arylation: The hydroxyl group can be readily alkylated using alkyl halides in the presence of a base or arylated via reactions such as the Buchwald-Hartwig amination or Ullmann condensation. The regioselective functionalization of arenes is a well-developed field, and methods for substituting carboxylates with alkyl groups could potentially be adapted. nih.gov

Introduction of Heteroatoms: Heteroatoms, such as nitrogen, sulfur, and halogens, can be introduced onto the aromatic ring of the chroman scaffold through various electrophilic aromatic substitution reactions, provided the existing substituents direct the incoming group to the desired position. taylorandfrancis.comtaylorandfrancis.com The hydroxyl group at C6 is an activating, ortho-, para-directing group, which would influence the regioselectivity of such reactions. The introduction of heteroatoms can significantly alter the electronic properties and biological activity of the molecule. taylorandfrancis.comtaylorandfrancis.com

Synthesis of Spiro-Chroman Analogs

The creation of spiro-chroman analogs often involves multi-step reaction sequences. A common strategy employs chroman-2-carboxylic acids as key building blocks. These can be synthesized through a Pechmann condensation, followed by an asymmetric resolution process to isolate the desired enantiomer. For instance, the reaction of 3-methyl-p-benzoquinone with (E)-2-methyl-2-butenoic acid can yield a racemic mixture of 2,5,7,8-tetramethyl-6-hydroxychroman-2-carboxylic acid, which can then be resolved.

Another significant approach involves the use of a chiral phase-transfer catalyst to facilitate the asymmetric synthesis of chroman derivatives. This method has been successfully applied to the synthesis of the C1-C9 segment of Vitamin E, which shares the chroman core structure. The key step is the conjugate addition of a hydroquinone (B1673460) to an α,β-unsaturated aldehyde in the presence of a chiral catalyst, leading to the formation of the chroman ring with high enantioselectivity.

Preparation of Chroman Carboxamide and Schiff Base Derivatives

The synthesis of chroman carboxamide derivatives typically proceeds from a carboxylic acid precursor. For example, 2,5,7,8-tetramethyl-6-hydroxychroman-2-carboxylic acid can be activated and then coupled with various amines to form the corresponding amides. This allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships.

Schiff base derivatives of chroman can be prepared through the condensation of an amino-chroman with an aldehyde or ketone. The requisite amino-chroman can be synthesized from its corresponding nitro derivative via reduction. For instance, a nitro-substituted chroman can be reduced using standard reducing agents like tin(II) chloride or catalytic hydrogenation to yield the amine. This amino-chroman can then be reacted with a selected carbonyl compound to form the imine linkage characteristic of a Schiff base.

Synthetic Pathways for 2-Ethyl-2,5-dimethylchroman-6-ol and its Analogs

The synthesis of 2-Ethyl-2,5-dimethylchroman-6-ol and its analogs often starts with the appropriate hydroquinone and an α,β-unsaturated carbonyl compound. A crucial step in many synthetic routes is the acid-catalyzed condensation of 2,5-dimethylhydroquinone with a suitable Michael acceptor. The reaction of 2,5-dimethylhydroquinone with ethyl vinyl ketone, for example, can lead to the formation of the chroman ring.

Alternative strategies for constructing the chroman skeleton include the use of organocatalysis. For instance, a chiral secondary amine catalyst can promote the conjugate addition of a hydroquinone to an enal, followed by an intramolecular cyclization to form the chroman ring with high enantioselectivity. This approach offers a metal-free alternative for the asymmetric synthesis of these compounds.

Detailed research has explored various catalytic systems to optimize the yield and stereoselectivity of these reactions. The choice of catalyst, solvent, and reaction conditions can significantly influence the outcome of the synthesis.

Starting Material Reagent Product Reaction Type
3-methyl-p-benzoquinone(E)-2-methyl-2-butenoic acid2,5,7,8-tetramethyl-6-hydroxychroman-2-carboxylic acidPechmann Condensation
2,5-dimethylhydroquinoneEthyl vinyl ketone2-Ethyl-2,5-dimethylchroman-6-olMichael Addition/Cyclization
Nitro-substituted chromanTin(II) chlorideAmino-substituted chromanReduction
Amino-substituted chromanAldehyde/KetoneChroman Schiff BaseCondensation
2,5,7,8-tetramethyl-6-hydroxychroman-2-carboxylic acidAmineChroman CarboxamideAmide Coupling

Comprehensive Preclinical Investigations of Biological Activities

Elucidation of Antioxidant Properties

Mechanism of Oxygen-Centered Radical Scavenging

No studies have been published detailing the mechanism of oxygen-centered radical scavenging by 2-Ethyl-2,5-dimethylchroman-6-ol. Research in this area would be necessary to determine if it acts as a primary antioxidant, directly neutralizing radicals, or as a secondary antioxidant, for instance, by chelating pro-oxidant metal ions or inducing the expression of endogenous antioxidant enzymes.

Kinetic and Spectroscopic Characterization of Radical Reaction Pathways

There is no available kinetic or spectroscopic data to characterize the reaction pathways between 2-Ethyl-2,5-dimethylchroman-6-ol and various radical species. Such studies, for example using techniques like electron paramagnetic resonance (EPR) spectroscopy or competition kinetics, would be required to quantify its radical scavenging rate constants and to identify the resulting phenoxyl radical and subsequent non-radical products.

In-depth Analysis of Anti-inflammatory Mechanisms

Modulation of Pro-inflammatory Cytokine and Mediator Production (e.g., NO, IL-6, TNF-α)

There is a lack of research on the effects of 2-Ethyl-2,5-dimethylchroman-6-ol on the production of key pro-inflammatory mediators. Investigations using cell models, such as lipopolysaccharide (LPS)-stimulated macrophages, would be needed to assess its potential to inhibit the synthesis of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Inhibition of Cellular Signaling Pathways (e.g., NF-κB, MAPKs)

The impact of 2-Ethyl-2,5-dimethylchroman-6-ol on inflammatory signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) has not been investigated. Future studies would need to explore whether this compound can modulate the phosphorylation and activation of key proteins within these pathways to exert potential anti-inflammatory effects.

Cellular and Molecular Studies of Antiproliferative Effects

No data exists in the scientific literature regarding the antiproliferative properties of 2-Ethyl-2,5-dimethylchroman-6-ol. To evaluate this, its effects on the proliferation and viability of various cancer cell lines would need to be systematically studied. Further molecular investigations would be required to identify any potential targets or pathways involved in its antiproliferative action.

of 2-Ethyl-2,5-dimethylchroman-6-ol

Following extensive and repeated searches of publicly available scientific literature, no research or data could be found for the specific chemical compound "2-Ethyl-2,5-dimethylchroman-6-ol." This includes a lack of information regarding its synthesis, biological activities, and any of the specific endpoints outlined in the requested article, such as its effects on cancer cell lines, enzyme inhibition, neuroprotective properties, or antimicrobial activity.

The search results did yield information on related but distinct compounds, such as other chroman derivatives (e.g., (2,2-dimethylchroman-6-yl)alkanoic acids and 2,2-dimethylchroman-4-ones), hydroxypyridine derivatives, and various other heterocyclic compounds. These compounds have been investigated for a range of biological activities, including antigelling, antifungal, and cerebroprotective effects. However, due to the specific structure-activity relationships that govern the biological effects of chemical compounds, the findings for these related molecules cannot be extrapolated to "2-Ethyl-2,5-dimethylchroman-6-ol."

The absence of information suggests that "2-Ethyl-2,5-dimethylchroman-6-ol" may be a novel compound that has not yet been synthesized or characterized, or that research on it has not been published in accessible scientific databases.

Therefore, it is not possible to provide an article on the comprehensive preclinical investigations of the biological activities of "2-Ethyl-2,5-dimethylchroman-6-ol" as requested, due to the complete lack of available scientific data.

Antimicrobial and Anti-tubercular Investigations

Assessment of Inhibitory Effects on Bacterial and Fungal Pathogens

There is no available research assessing the inhibitory effects of 2-Ethyl-2,5-dimethylchroman-6-ol on any bacterial or fungal pathogens. Consequently, no data on its spectrum of activity, minimum inhibitory concentrations (MICs), or minimum bactericidal/fungicidal concentrations (MBCs/MFCs) can be provided.

Enzyme Inhibition in Metabolic Pathways (e.g., α-glucosidase, α-amylase)

No research has been published detailing the inhibitory effects of 2-Ethyl-2,5-dimethylchroman-6-ol on enzymes involved in metabolic pathways, including α-glucosidase and α-amylase. Therefore, its potential as a modulator of these or other metabolic enzymes remains uninvestigated.

Exploration of Other Pharmacological Targets (e.g., Rho-Associated Protein Kinase (ROCK), Serotonin (B10506) Receptors, PD-1/PD-L1)

There is a lack of any published data on the interaction of 2-Ethyl-2,5-dimethylchroman-6-ol with other pharmacological targets. This includes, but is not limited to, Rho-Associated Protein Kinase (ROCK), various serotonin receptors, or the immune checkpoint proteins PD-1/PD-L1. The pharmacological profile of this compound has not been characterized.

Structure Activity Relationship Sar and Rational Molecular Design

Systematic Evaluation of Substituent and Positional Effects on Biological Efficacy

The biological activity of chroman derivatives is intricately linked to the nature and position of their substituents. A systematic analysis of these factors provides a foundational understanding for designing more potent and selective molecules.

Influence of Hydroxyl, Alkyl, and Heterocyclic Moieties on Activity Profiles

The activity profile of 2-Ethyl-2,5-dimethylchroman-6-ol is largely dictated by its key functional groups: the hydroxyl group at the 6-position and the alkyl substituents on the chroman ring.

The phenolic hydroxyl group at the C-6 position is a critical determinant of the antioxidant activity observed in many chromanol derivatives. This group can donate a hydrogen atom to neutralize free radicals, a mechanism central to their protective effects against oxidative stress. Studies on related 6-chromanol compounds have consistently highlighted the essential role of this hydroxyl moiety. For instance, in various series of synthesized chroman derivatives, the presence and position of a phenolic hydroxyl group have been shown to have a substantial impact on their radical scavenging capabilities.

Alkyl substituents

Principles of Rational Design for Enhanced Bioactivity and Selectivity

The rational design of analogs of 2-Ethyl-2,5-dimethylchroman-6-ol, and chroman-6-ol (B1254870) derivatives in general, is a systematic process aimed at optimizing their biological activities and selectivity towards specific molecular targets. This process is guided by a deep understanding of the structure-activity relationships (SAR) within this class of compounds. Medicinal chemists employ a variety of strategies, from subtle structural modifications to the use of advanced computational tools, to fine-tune the therapeutic potential of these molecules. The core principles of this rational design process focus on modifications of the chromanol ring, the manipulation of substituents, and the application of computational chemistry methods to predict and rationalize the effects of these changes.

A key aspect of the rational design of chroman-6-ol derivatives involves exploiting the inherent reactivity of the phenolic hydroxyl group at the 6-position, which is central to the antioxidant activity of these compounds. The efficiency of this antioxidant action can be modulated by altering the electronic environment of the chromanol ring. Furthermore, the substituents on the chroman scaffold play a crucial role in determining the molecule's interaction with biological targets, thereby influencing both its potency and selectivity.

Key Strategies in Rational Design:

Modification of the Chromanol Ring System: Alterations to the core bicyclic structure can have profound effects on bioactivity. This includes changes to the saturation of the pyran ring and the pattern of substitution on the aromatic portion.

Substitution at the C2 Position: The substituents at the C2 position are critical for modulating lipophilicity and steric interactions with target proteins.

Aromatic Ring Substitution: The type and position of substituents on the benzene (B151609) ring of the chromanol nucleus can significantly impact antioxidant potency and introduce selectivity for specific enzymes or receptors.

Computational and Structure-Based Design: The use of in silico tools like Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking allows for the prediction of biological activity and the design of novel derivatives with enhanced properties.

The following subsections will delve into these principles in greater detail, providing insights into how each strategy is applied to guide the development of chroman-6-ol derivatives with improved therapeutic profiles.

Research Findings on Rational Design Principles

Design PrincipleStructural ModificationObserved Effect on Bioactivity/SelectivityReference Compound Example
Ring Methylation Increased number of methyl groups on the aromatic ring.Enhances antioxidant activity by increasing electron-donating capacity to the phenolic hydroxyl group, stabilizing the resulting phenoxyl radical.α-Tocopherol
Side Chain Lipophilicity Variation of the alkyl chain length and branching at the C2 position.Influences membrane permeability and interaction with hydrophobic binding pockets of enzymes.Tocopherol and Tocotrienol analogs
Introduction of Electron-Withdrawing Groups Substitution with groups like halogens or nitro groups on the aromatic ring.Can enhance selectivity for certain enzymes, such as SIRT2, by creating specific interactions within the binding site.6,8-dibromo-2-pentylchroman-4-one
Bioisosteric Replacement Replacing a functional group with another that has similar physicochemical properties.Can improve pharmacokinetic properties, reduce metabolic liabilities, and fine-tune target binding.Chromone-based muscarinic ligands
Conformational Restriction Introduction of cyclic structures or rigid linkers.Can lock the molecule into a bioactive conformation, increasing potency and selectivity for a specific target.Chroman-based PD-1/PD-L1 inhibitors

The following table details specific research findings on the impact of molecular modifications on the biological activity of chroman and chromone (B188151) derivatives.

Compound ClassModification StrategyKey Findings
Chroman-6-ol Antioxidants Systematic variation of alkyl substituents on the chroman ring.The antioxidant activity is directly proportional to the number and position of electron-donating methyl groups on the aromatic ring. The substitution pattern affects the stability of the resulting phenoxyl radical.
Chroman-4-one SIRT2 Inhibitors Introduction of electron-withdrawing groups at the 6- and 8-positions and an alkyl chain at the 2-position.Larger, electron-withdrawing substituents at positions 6 and 8, combined with a three to five-carbon alkyl chain at position 2, were found to be crucial for potent and selective inhibition of SIRT2.
Chromone-based PI3Kα Inhibitors Structure-based drug design and molecular docking to inform the design of 6H-benzo[c]chromen inhibitors.Led to the identification of a potent and selective PI3Kα inhibitor with a unique selectivity profile over other PI3K isoforms. nih.gov
4H-Chromene Anticancer Agents Development of a Quantitative Structure-Activity Relationship (QSAR) and pharmacophore model.The models helped in identifying key structural features and atomic positions important for anti-colon cancer activity, guiding the design of more potent compounds.

No Publicly Available Research Data Found for 2-Ethyl-2,5-dimethylchroman-6-ol

Following a comprehensive search of publicly accessible scientific databases and literature, no specific pharmacological or analytical research findings were identified for the chemical compound 2-Ethyl-2,5-dimethylchroman-6-ol. As a result, the generation of an article detailing its metabolic stability, metabolite profiling, and analytical characterization is not possible at this time.

The investigation sought to uncover data related to the in vitro metabolic fate of 2-Ethyl-2,5-dimethylchroman-6-ol, including its species-specific biotransformation pathways such as glucuronidation and sulfation, and the cytochrome P450 isozymes involved in its metabolism. Additionally, the search aimed to find information on its characterization using advanced analytical techniques, including high-resolution spectroscopic and chromatographic methods.

Despite targeted searches for this specific compound, the scientific literature does not appear to contain studies on its metabolic pathways or detailed analytical properties. This suggests that 2-Ethyl-2,5-dimethylchroman-6-ol may not have been a subject of extensive pharmacological or chemical research, or any existing research is not publicly documented.

Without primary research data, any attempt to create the requested article would rely on speculation and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, no content can be provided for the outlined sections on Pharmacological Research Methodologies and Analytical Characterization for 2-Ethyl-2,5-dimethylchroman-6-ol.

Pharmacological Research Methodologies and Analytical Characterization

Development and Application of Cell-Based Assays for Biological Activity Screening

Cell-based assays are fundamental in the preliminary screening of a compound's biological activity. They offer a controlled environment to study the effects of a substance on cellular functions and pathways. For a compound like 2-Ethyl-2,5-dimethylchroman-6-ol, a variety of cell-based assays would be utilized to elucidate its potential therapeutic applications.

A primary area of investigation for chroman-6-ol (B1254870) derivatives is their antioxidant activity . acs.orgnih.gov This is commonly assessed using cell-based assays that measure the compound's ability to mitigate oxidative stress. One widely used method involves inducing oxidative stress in cell lines, such as human keratinocytes (HaCaT) or hepatocytes (HepG2), with agents like hydrogen peroxide (H₂O₂) or 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). The protective effect of the test compound is then quantified. researchgate.net

Another significant area of screening is cytotoxicity and anti-proliferative activity , particularly against cancer cell lines. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess cell viability and proliferation. This assay would be employed to determine the concentration at which 2-Ethyl-2,5-dimethylchroman-6-ol may exhibit cytotoxic effects against various cancer cell lines, providing a preliminary indication of its anti-cancer potential.

Furthermore, given the diverse activities of the chroman scaffold, screening for enzyme inhibition is a logical step. For instance, chromanone derivatives have been evaluated as inhibitors of enzymes like butyrylcholinesterase (BuChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's. core.ac.uk Similarly, inhibition of enzymes like monoamine oxidase (MAO) could suggest potential applications in neurological and psychiatric disorders. core.ac.uk

The following table illustrates the types of data that would be generated from such cell-based assays, with example data from related chroman compounds for context.

Assay TypeCell LineParameter MeasuredExemplary Result for a Related Chroman Derivative
Antioxidant AssayHaCaTReduction of AAPH-induced oxidative stressIC₅₀ = 50 µM
Cytotoxicity AssayMCF-7 (Breast Cancer)Cell Viability (MTT)IC₅₀ = 75 µM
Enzyme InhibitionRecombinant Human BuChEEnzyme ActivityIC₅₀ = 10 µM

Note: The data presented in this table is illustrative and based on findings for other chroman derivatives. It does not represent actual experimental results for 2-Ethyl-2,5-dimethylchroman-6-ol.

Utilization of Relevant In Vivo Preclinical Models for Efficacy Assessment

Following promising results from in vitro cell-based assays, the next crucial step is to evaluate the efficacy of the compound in living organisms using relevant preclinical models. The choice of the in vivo model is dictated by the biological activity observed in vitro.

For a compound with demonstrated antioxidant properties, models of oxidative stress-induced pathologies are highly relevant. For example, rodent models of ischemia-reperfusion injury, where tissue damage is mediated by oxidative stress, could be employed. The efficacy of 2-Ethyl-2,5-dimethylchroman-6-ol would be assessed by measuring biochemical markers of oxidative damage (e.g., malondialdehyde levels) and histopathological analysis of the affected tissues.

If the compound shows neuroprotective potential in cell-based assays, preclinical models of neurodegenerative diseases would be utilized. For Parkinson's disease, a common model involves the administration of neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP to induce dopaminergic neuron loss. mdpi.com The therapeutic efficacy of the compound would be determined by behavioral assessments (e.g., motor function tests) and neurochemical analysis of the brain. For Alzheimer's disease, transgenic mouse models that overexpress amyloid-beta precursor protein are often used.

In cases where anti-inflammatory activity is observed, models of inflammation such as carrageenan-induced paw edema in rats or lipopolysaccharide (LPS)-induced systemic inflammation in mice would be appropriate. The reduction in paw volume or the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) would serve as primary endpoints.

The table below provides an overview of potential in vivo models and the corresponding efficacy parameters that would be assessed.

In Vivo ModelDisease RelevanceKey Efficacy Parameters
Rat model of cerebral ischemiaStrokeInfarct volume, neurological deficit score, markers of oxidative stress
MPTP-induced mouse modelParkinson's DiseaseDopamine levels in the striatum, motor coordination, neuron count in the substantia nigra
Carrageenan-induced paw edemaInflammationPaw volume, myeloperoxidase activity, cytokine levels

Note: The selection of these models is hypothetical and would be contingent on the in vitro biological activity profile of 2-Ethyl-2,5-dimethylchroman-6-ol.

Future Research Directions and Translational Science Prospects

Development of Novel Chroman-Based Therapeutics Derived from 2-Ethyl-2,5-dimethylchroman-6-ol Research

The core structure of 2-Ethyl-2,5-dimethylchroman-6-ol serves as a versatile backbone for the synthesis of new and diverse therapeutic agents. Researchers are actively designing and synthesizing novel chroman derivatives with a wide range of pharmacological activities. nih.govnih.gov For instance, by introducing different functional groups, such as Schiff bases and isatin (B1672199) moieties, at various positions on the chroman ring, scientists have been able to create compounds with potential anti-cancer and antiepileptic properties. nih.gov These efforts are part of a broader strategy to generate a library of chroman-based compounds that can be screened for various biological activities, ultimately leading to the identification of new drug candidates. google.com The inherent versatility of the chroman scaffold allows for the fine-tuning of its properties to target specific diseases, highlighting its importance as a building block in modern medicinal chemistry. nih.gov

Exploration of Multi-Target Directed Ligands for Complex Diseases

A growing area of interest is the development of multi-target directed ligands (MTDLs) from chroman derivatives. Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. mdpi.com MTDLs are designed to interact with several targets simultaneously, potentially offering a more effective therapeutic approach with reduced side effects compared to single-target drugs. mdpi.com The chroman structure is well-suited for this purpose, as modifications can be made to incorporate pharmacophores that interact with different biological targets. Research has shown that certain chroman derivatives can exhibit dual activities, such as anti-breast cancer and antiepileptic effects, demonstrating the potential of this scaffold in creating MTDLs. nih.gov This strategy holds significant promise for addressing the multifaceted nature of complex diseases.

Integration of Advanced Computational Modeling in Early Drug Discovery Phases

The use of advanced computational modeling has become an indispensable tool in the early phases of drug discovery, and its application to chroman-based research is no exception. bioscipublisher.comchemaxon.comnih.gov Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are being employed to predict the biological activity of novel chroman derivatives and to understand their interactions with target proteins at a molecular level. nih.govresearchgate.net These computational methods allow for the virtual screening of large libraries of compounds, helping to prioritize the synthesis of the most promising candidates and thereby accelerating the drug discovery process. nih.govdanaher.com For example, computational studies have been used to design chromen-2-one analogues with enhanced anti-cancer activity by predicting their binding affinities to target receptors. researchgate.net This integration of in silico methods significantly reduces the time and cost associated with traditional drug development. bioscipublisher.com

Addressing Challenges in Lead Compound Optimization and Scalable Synthesis

While the chroman scaffold holds great promise, there are challenges to be addressed in lead compound optimization and scalable synthesis. The process of transforming a "hit" compound from initial screening into a viable drug candidate, known as lead optimization, is a critical and often complex phase. danaher.compatsnap.com This involves refining the compound's structure to improve its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.com Computational tools are increasingly being used to guide this process through methods like in silico ligand directing evolution (AILDE), which can rapidly explore the structure-activity relationship. nih.gov

Furthermore, developing efficient and cost-effective methods for the large-scale synthesis of promising chroman derivatives is crucial for their eventual clinical and commercial viability. nih.gov Researchers are exploring various synthetic strategies to improve yields and reduce the cost of production. nih.gov For instance, methods involving the condensation reaction of precursor molecules under specific conditions are being optimized. nih.gov Overcoming these hurdles is essential for translating promising laboratory findings into clinically available treatments.

Potential for Combination Therapies and Repurposing Strategies

The therapeutic potential of chroman derivatives extends to their use in combination therapies and drug repurposing strategies. Combination therapies, where multiple drugs are used together, can be more effective than monotherapy, especially in complex diseases like cancer. Chroman-based compounds could be developed as adjuncts to existing treatments, potentially enhancing their efficacy or reducing side effects.

Drug repurposing, or finding new uses for existing drugs, is another attractive strategy that can significantly shorten the drug development timeline and reduce costs. austinpublishinggroup.comnih.gov A known drug has an established safety profile, which is a major advantage. austinpublishinggroup.com The diverse biological activities of chroman derivatives suggest that existing compounds within this class could be screened for new therapeutic applications, offering a faster route to new treatments.

Q & A

What methodologies are recommended for resolving stereochemical ambiguities in 2-Ethyl-2,5-dimethylchroman-6-ol derivatives during structural elucidation?

Answer:
X-ray crystallography paired with SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving stereochemical uncertainties. For example, if NMR data suggests multiple possible diastereomers, single-crystal X-ray diffraction can definitively assign configurations. Key steps include:

  • Growing high-quality crystals using vapor diffusion or slow evaporation.
  • Collecting high-resolution data (≤1.0 Å) to minimize refinement errors.
  • Using SHELXL’s TWIN/BASF commands for handling twinned crystals, which are common in chiral chroman derivatives .
    Advanced researchers should cross-validate results with computational methods like DFT-based NMR chemical shift predictions to reconcile discrepancies between experimental and theoretical data.

How can researchers optimize synthetic routes for 2-Ethyl-2,5-dimethylchroman-6-ol to improve reaction yields and purity?

Answer:
A factorial design of experiments (DoE) is critical for optimizing synthesis. Key parameters to test include:

  • Catalyst selection : Acidic vs. enzymatic catalysis for cyclization steps.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance ring closure efficiency.
  • Temperature gradients : Isothermal vs. ramped heating to minimize side reactions.
    Post-synthesis, employ preparative HPLC with a C18 column (methanol/water gradient) for purification. Validate purity via GC-MS or HPLC-DAD, ensuring baseline separation of isomers.

What statistical approaches are appropriate for analyzing contradictory spectroscopic data (e.g., NMR vs. MS) in characterizing this compound?

Answer:
Use a tiered validation framework:

Reproducibility testing : Repeat experiments under controlled conditions to rule out technical errors.

Multivariate analysis : Apply principal component analysis (PCA) to NMR datasets to identify outliers or instrumental drift .

Complementary techniques : Combine high-resolution MS (HRMS) with IR spectroscopy to confirm functional groups. If discrepancies persist, computational simulations (e.g., molecular dynamics for conformational analysis) can identify metastable states affecting spectral data.

How should researchers design experiments to investigate the compound’s antioxidant activity in biological systems?

Answer:
Adopt a multi-modal assay strategy:

  • In vitro : Use DPPH/ABTS radical scavenging assays with EC50 calculations. Include Trolox as a reference standard.
  • Cellular models : Measure ROS inhibition in HepG2 cells using fluorescent probes (e.g., DCFH-DA).
  • Mechanistic studies : Employ ESR spectroscopy to detect radical intermediates. For advanced studies, integrate transcriptomic profiling (RNA-seq) to identify pathways modulated by the compound. Ensure dose-response curves are statistically validated with ANOVA and post-hoc tests .

What strategies are effective for resolving data contradictions in chromatographic analysis of degradation products?

Answer:
Implement orthogonal separation methods:

  • HPLC-UV vs. UPLC-MS/MS : Compare retention times and fragmentation patterns to confirm degradation products.
  • Column chemistry : Use reversed-phase (C18) and HILIC columns to assess polarity-driven separation inconsistencies.
    For quantification, apply internal standardization (e.g., deuterated analogs) to correct for matrix effects. Advanced researchers should employ machine learning tools (e.g., partial least squares regression) to model degradation kinetics and identify outlier data points .

How can computational modeling enhance the understanding of 2-Ethyl-2,5-dimethylchroman-6-ol’s physicochemical properties?

Answer:
Leverage quantum mechanical (QM) and molecular dynamics (MD) simulations:

  • QM : Calculate logP and pKa via COSMO-RS or DFT (B3LYP/6-311+G** basis set).
  • MD : Simulate membrane permeability using a lipid bilayer model (e.g., POPC).
    Validate predictions experimentally: Compare computed logP with shake-flask/HPLC-measured values. For advanced studies, integrate QSAR models to predict bioavailability or toxicity endpoints.

What experimental controls are critical when studying the compound’s stability under varying pH and temperature conditions?

Answer:
Include the following controls:

  • Negative controls : Use inert buffers (e.g., phosphate) without the compound to assess background interference.
  • Accelerated stability testing : Subject samples to 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS.
  • Forced degradation : Expose to UV light (ICH Q1B guidelines) and acidic/alkaline hydrolysis.
    Data analysis must account for Arrhenius kinetics to extrapolate shelf-life under standard conditions.

How can researchers address challenges in crystallizing 2-Ethyl-2,5-dimethylchroman-6-ol for X-ray studies?

Answer:
Optimize crystallization via:

  • Solvent screening : Test binary/ternary solvent systems (e.g., ethyl acetate/hexane).
  • Additive screening : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal packing.
    If crystals remain elusive, consider alternative techniques like microelectron diffraction (MicroED) or synchrotron-based serial crystallography. SHELXD’s dual-space algorithm can aid in solving structures from low-resolution datasets .

What advanced techniques are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:
Use biophysical and structural biology approaches:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka, kd) in real time.
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
    For mechanistic insights, perform mutagenesis studies on target proteins to identify critical binding residues.

How should researchers document and present data to meet academic publication standards?

Answer:
Follow IUPAC guidelines for chemical nomenclature and SI units. Key requirements:

  • Data tables : Include mean ± SD (n≥3), statistical significance (p-values), and raw data in supplementary materials.
  • Figures : Use vector-based graphics (e.g., .eps) for spectra and crystal structures. Annotate peaks/reflections with SHELX refinement parameters (R1, wR2) .
  • Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in public repositories (e.g., NMReDATA).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.